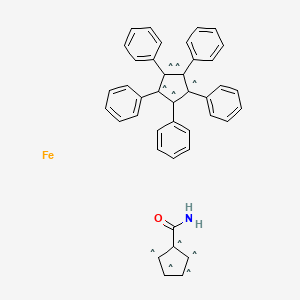
(1R,3S)-5-hydroxy-2-adamantanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-adamantanone is a disubstituted derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by its white crystalline powder form and has a molecular formula of C10H14O2 . It is a versatile starting material for synthesizing various 2,5- or 1,4-disubstituted adamantanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-adamantanone can be synthesized through several methods:
Disproportionation of 2-hydroxyadamantane: This method involves the chemical transformation of 2-hydroxyadamantane into 5-hydroxy-2-adamantanone.
Oxidation of 2-adamantanone: This method uses oxidizing agents to convert 2-adamantanone into 5-hydroxy-2-adamantanone.
Biocatalytic synthesis: A synthetic approach using P450cam (CYP101A1; a camphor monooxygenase) coupled with NADH regeneration as an oxidation biocatalyst has been reported.
Industrial Production Methods: While specific industrial production methods are not detailed, the biocatalytic synthesis approach suggests potential for scalable production due to its efficiency and specificity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2-adamantanone undergoes various chemical reactions, including:
Oxidation: Conversion of 2-adamantanone to 5-hydroxy-2-adamantanone.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidizing agents: Used in the oxidation of 2-adamantanone.
Biocatalysts: Such as P450cam for biocatalytic synthesis.
Major Products:
Disubstituted adamantanes: Various 2,5- or 1,4-disubstituted adamantanes can be synthesized from 5-hydroxy-2-adamantanone.
Applications De Recherche Scientifique
5-Hydroxy-2-adamantanone has several applications in scientific research:
Mécanisme D'action
The mechanism by which 5-hydroxy-2-adamantanone exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its ability to undergo oxidation and substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
2-Adamantanone: A precursor in the synthesis of 5-hydroxy-2-adamantanone.
2-Hydroxyadamantane: Another precursor used in the disproportionation method.
1-Adamantanol: A related compound with similar structural features.
Uniqueness: 5-Hydroxy-2-adamantanone stands out due to its specific hydroxyl and ketone functional groups, which provide unique reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,3S)-5-hydroxyadamantan-2-one |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2/t6?,7-,8+,10? |
Clé InChI |
TZBDEVBNMSLVKT-VZCHMASFSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)O |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















